2,6-Difluorobenzyl chloride
Description
Contextual Significance in Modern Organic Synthesis Research
The significance of 2,6-difluorobenzyl chloride in contemporary organic synthesis is intrinsically linked to the growing importance of fluorinated organic molecules. The introduction of fluorine atoms into organic compounds can dramatically alter their physical, chemical, and biological properties. chemimpex.com This "fluorine effect" is a powerful strategy employed by medicinal chemists to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. chemimpex.com this compound provides a readily accessible source of the 2,6-difluorobenzyl moiety, a structural motif that is increasingly found in advanced pharmaceutical and agrochemical agents.
The reactivity of the benzylic chloride functional group allows for a variety of chemical transformations, making it a versatile intermediate. chemimpex.com Its ability to participate in nucleophilic substitution reactions enables the straightforward attachment of the difluorobenzyl group to a wide range of molecular scaffolds. This reactivity, coupled with the compound's relative stability and ease of handling, has cemented its place as a go-to reagent in many synthetic endeavors. chemimpex.com
Role as a Key Intermediate in Advanced Chemical Compound Development
The utility of this compound is most evident in its role as a crucial intermediate in the development of sophisticated chemical compounds. chemimpex.com A prime example is its use in the synthesis of the antiepileptic drug rufinamide (B1680269). chemicalbook.comgoogle.com Rufinamide, a triazole derivative, features the 2,6-difluorobenzyl group as a core structural element, and its synthesis often commences with this compound or the analogous bromide. google.com
Beyond pharmaceuticals, this compound is also instrumental in the creation of novel agrochemicals, including potent herbicides and pesticides. chemimpex.comresearchgate.net The presence of the difluorinated ring can enhance the efficacy and environmental stability of these agricultural products. chemimpex.com Furthermore, the unique electronic properties imparted by the fluorine atoms make this compound a valuable precursor in the synthesis of specialty polymers and other advanced materials. chemimpex.com Research continues to uncover new applications for this versatile intermediate, highlighting its ongoing importance in the advancement of chemical science. chemimpex.com
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 697-73-4 |
| Molecular Formula | C₇H₅ClF₂ |
| Molecular Weight | 162.56 g/mol |
| Appearance | White to off-white waxy solid or colorless to light yellow/orange powder/lump |
| Melting Point | 34-40 °C (lit.) |
| Boiling Point | 172-173 °C |
| Solubility | Soluble in acetone, chloroform, DMSO, and DMF. Insoluble in water. |
This table was generated based on data from multiple sources. chemimpex.comchemicalbook.comchemdad.comnih.gov
Synthesis of this compound
A common laboratory and industrial method for the preparation of this compound involves the chlorination of 2,6-difluorotoluene (B1296929). chemicalbook.comresearchgate.net This reaction can be achieved by treating 2,6-difluorotoluene with gaseous chlorine at elevated temperatures. researchgate.net Another approach involves the reaction of 1,3-difluorobenzene (B1663923) with formaldehyde (B43269) and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. google.com However, this method can lead to the formation of byproducts. google.com
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXRENZUAQXZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342425 | |
| Record name | 2,6-Difluorobenzyl chloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697-73-4 | |
| Record name | 2,6-Difluorobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Difluorobenzyl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Difluorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-1,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,6-Difluorobenzyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for 2,6 Difluorobenzyl Chloride
Chlorination of 2,6-Difluorobenzyl Alcohol
The conversion of 2,6-difluorobenzyl alcohol to its corresponding chloride is a significant reaction, particularly in the synthesis of the antiepileptic drug rufinamide (B1680269). chemdad.comuc.pt This transformation is typically accomplished using hydrogen chloride (HCl) gas, often under solvent-free conditions. tue.nltue.nl
In scaling up the synthesis of 2,6-difluorobenzyl chloride from the corresponding alcohol, particularly for industrial applications, optimization of reaction parameters is critical. Research has focused on enhancing yield and productivity, especially within continuous flow systems. Key variables investigated include temperature and the molar ratio of reactants.
One study on scaling up production in a continuous flow miniplant found that increasing the molar ratio of HCl to 2,6-difluorobenzyl alcohol improved the reaction yield. nih.govacs.org At a constant temperature of 116°C, increasing the molar ratio from 1:2 to 1:4 (alcohol to HCl) raised the yield from 86% to an optimal 90%. nih.govacs.org This demonstrates that ensuring a sufficient excess of the chlorinating agent is crucial to drive the reaction to completion, likely by enhancing the mass transfer between the gas and liquid phases. nih.govacs.org The productivity under these scaled-up conditions saw a significant increase, rising from 9 g/h at the lab scale to 70.2 g/h. acs.org
Table 1: Yield of this compound in a Scaled-Up Continuous Flow System nih.govacs.org Reaction conditions: Residence time of 40 minutes, pressure set to 2.5 bar.
| Temperature (°C) | Molar Ratio (Alcohol:HCl) | Yield (%) |
|---|---|---|
| 100 | 1:1 | 70 |
| 100 | 1:2 | 75 |
| 100 | 1:4 | 82 |
| 116 | 1:1 | 80 |
| 116 | 1:2 | 86 |
| 116 | 1:4 | 90 |
The mechanism for the chlorination of benzyl (B1604629) alcohols with HCl gas is believed to proceed primarily through an SN1 pathway. tue.nl This is attributed to the resonance stabilization of the resulting benzyl cation intermediate. tue.nl However, studies have shown that the conversion of 2,6-difluorobenzyl alcohol is lower compared to unsubstituted benzyl alcohol under similar conditions. tue.nl This suggests that the strong electron-withdrawing effects of the two fluorine atoms on the benzene (B151609) ring destabilize the carbocation intermediate, thereby slowing the rate of the SN1 reaction. The reaction involves the protonation of the alcohol's hydroxyl group by HCl, followed by the loss of a water molecule to form the carbocation, which is then attacked by a chloride ion. tue.nl Water is the sole by-product of this reaction, making it an environmentally favorable process. tue.nltue.nl
Continuous flow chemistry has been effectively applied to the synthesis of this compound, offering advantages in safety, efficiency, and scalability. uc.pt In this approach, 2,6-difluorobenzyl alcohol is pumped through a heated capillary reactor where it is mixed with a stream of HCl gas. nih.govacs.org This solvent-free method allows for high reaction temperatures and pressures, significantly reducing reaction times. tue.nl
Chlorination of 2,6-Difluorotoluene (B1296929)
An alternative and widely used method for preparing this compound is the direct chlorination of 2,6-difluorotoluene. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This reaction proceeds via a different mechanism than the alcohol route and involves the substitution of a hydrogen atom on the methyl group.
The side-chain chlorination of 2,6-difluorotoluene is typically achieved using gaseous chlorine under conditions that favor a free-radical reaction. Research has shown that reacting 2,6-difluorotoluene with chlorine gas at 80°C can produce this compound in a high yield of 92%. researchgate.net Ultraviolet (UV) light is often used to initiate the reaction.
Alternative chlorinating agents and catalysts have also been explored. One study mentions the synthesis using carbon tetrachloride (CCl₄) in methanol (B129727) (MeOH) or tert-butyl hypochlorite (B82951) (t-BuOCl) in the presence of iron-containing catalysts. researchgate.net The choice of solvent can be crucial in directing the regioselectivity of the chlorination. Chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂) and carbon tetrachloride have been shown to favor the α-chlorination of the methyl group (side-chain) over chlorination of the aromatic ring. researchgate.net
Table 2: Synthetic Parameters for the Chlorination of 2,6-Difluorotoluene
| Chlorinating Agent | Catalyst/Initiator | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorine (gas) | Heat | 80 °C | 92% | researchgate.net |
| CCl₄-MeOH | Iron-containing catalyst | Not specified | Not specified | researchgate.net |
| t-BuOCl | Iron-containing catalyst | Not specified | Not specified | researchgate.net |
The chlorination of the methyl group of 2,6-difluorotoluene proceeds through a free-radical chain mechanism. numberanalytics.comaakash.ac.in This process consists of three fundamental steps: initiation, propagation, and termination. savemyexams.comlibretexts.org
Initiation: The reaction is initiated by the homolytic cleavage of the chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This bond breaking is typically induced by the input of energy in the form of UV light or heat. numberanalytics.comsavemyexams.com
Propagation: This is a two-step cycle that continues the chain reaction. First, a chlorine radical abstracts a hydrogen atom from the methyl group of 2,6-difluorotoluene. This forms a molecule of hydrogen chloride (HCl) and a resonance-stabilized 2,6-difluorobenzyl radical. numberanalytics.comaakash.ac.in The generation of this specific radical from 2,6-difluorotoluene has been observed experimentally. acs.org In the second step, the newly formed 2,6-difluorobenzyl radical reacts with another molecule of Cl₂, yielding the final product, this compound, and regenerating a chlorine radical, which can then participate in another cycle. numberanalytics.com
Termination: The chain reaction eventually stops when two radicals collide and combine to form a stable, non-radical molecule. savemyexams.comlibretexts.org This can happen through the combination of two chlorine radicals, two 2,6-difluorobenzyl radicals, or a chlorine radical with a 2,6-difluorobenzyl radical. savemyexams.com
Emerging Synthetic Strategies and Process Intensification Research
The chemical industry is increasingly focusing on developing synthetic methods that are not only efficient but also environmentally benign. This shift towards "green chemistry" has influenced the production of key intermediates like this compound. Research now emphasizes minimizing waste, reducing the use of hazardous substances, and improving energy efficiency, often through process intensification.
Development of Sustainable Synthesis Pathways
The development of sustainable synthesis pathways for this compound is driven by the need to replace traditional chlorinating agents that are often toxic and generate significant waste. tue.nl The principles of green chemistry and green engineering guide the decision-making process in creating these new routes. tue.nl
A significant advancement in this area is the move away from stoichiometric or excessive amounts of chlorinating agents, which lead to low atom economy. tue.nl One prominent green alternative is the use of hydrogen chloride (HCl) gas for the chlorination of 2,6-difluorobenzyl alcohol. tue.nl This method is considered more sustainable because it generates water as the sole by-product, presenting a valid alternative to more wasteful reagents. tue.nl
This reaction is a key step in the multistep synthesis of a precursor for the antiepileptic drug rufinamide. nih.gov The process can be intensified by performing the reaction in continuous flow microreactors, which minimizes the handling of the lachrymatory this compound and improves safety and efficiency. tue.nl Research has been conducted to optimize the yield of this chlorination step by varying reaction conditions.
Research Findings: Chlorination of 2,6-Difluorobenzyl Alcohol with HCl
Studies have shown that the yield of this compound is dependent on factors such as temperature and the molar ratio of reactants. In a continuous flow miniplant designed for producing a rufinamide precursor, researchers found that increasing the excess of HCl and the temperature could achieve high yields. nih.gov For instance, at 116°C with a 1:4 molar ratio of 2,6-difluorobenzyl alcohol to HCl, a 90% yield was achieved. nih.gov
Interactive Table: Yield of this compound vs. Reaction Conditions
| Temperature (°C) | Molar Ratio (Alcohol:HCl) | Yield (%) | Reference |
|---|---|---|---|
| 116 | 1:2 | 86 | nih.gov |
| 116 | 1:4 | 90 | nih.gov |
Beyond using HCl, other modern strategies are being explored for the synthesis of benzyl chlorides in general, which could be applicable to the difluoro- derivative. These include:
Photocatalysis: Visible light-driven reactions represent a greener approach. One novel method uses a nano-Cu@CuCl co-catalyst system with an inorganic chloride source to chlorinate the C(sp3)–H bonds of toluene (B28343) and its derivatives. rsc.org This technique avoids strong oxidants and can be adapted for continuous flow reactor systems, achieving high conversion and yield. rsc.org Another metal-free approach uses blue LED irradiation to drive the chlorination of toluene using N,N-dichloroacetamide as the chlorine source. mdpi.com
Process Intensification (PI): The use of advanced reactor technology is a cornerstone of modern sustainable synthesis. rccostello.comenergy.gov Technologies like specialized high-shear reactors for photochlorinations can significantly increase the reaction speed by creating extremely small bubbles and maximizing the gas-liquid contact area. rccostello.com This leads to reduced energy use, smaller equipment footprints, and enhanced safety. rccostello.comenergy.gov
These emerging strategies highlight a clear trend towards more sustainable and efficient manufacturing of this compound, minimizing environmental impact while improving process safety and economy. tue.nlenergy.gov
Chemical Reactivity and Transformational Chemistry of 2,6 Difluorobenzyl Chloride
Nucleophilic Substitution Reactions at the Benzylic Carbon
The primary site of reactivity for 2,6-difluorobenzyl chloride is the benzylic carbon, which is susceptible to attack by a wide range of nucleophiles. The chlorine atom serves as a good leaving group, facilitating SN2 reactions.
Research into the Formation of 2,6-Difluorobenzyl Azide (B81097)
The synthesis of 2,6-difluorobenzyl azide is a prominent and well-documented nucleophilic substitution reaction of this compound. This transformation is a critical step in the synthesis of the antiepileptic drug Rufinamide (B1680269). googleapis.comquickcompany.ingoogle.com The reaction involves the displacement of the chloride ion by an azide ion, typically from sodium azide (NaN3).
Various solvent systems have been employed for this reaction, including dimethyl sulfoxide (B87167) (DMSO), t-butanol, and aqueous solutions. googleapis.comresearchgate.net For instance, one process describes the reaction of this compound with sodium azide in DMSO to produce the azide intermediate. googleapis.comresearchgate.net Another method utilizes a mixture of t-butanol and tetrabutylammonium (B224687) bromide as a phase transfer catalyst to facilitate the reaction between 2,6-difluorobenzyl bromide (a related halide) and sodium azide. googleapis.com Continuous flow processes have also been developed, where 2,6-difluorobenzyl alcohol is first converted to the chloride and then immediately reacted with a sodium azide solution. nih.govrsc.orgtue.nl This integrated approach can enhance safety and efficiency. tue.nl
The resulting 2,6-difluorobenzyl azide is a key intermediate that undergoes a subsequent [3+2] cycloaddition reaction to form the 1,2,3-triazole core of Rufinamide. nih.govresearchgate.nettue.nl
Table 1: Synthesis of 2,6-Difluorobenzyl Azide
| Reactant | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| This compound | Sodium azide | DMSO | Not specified | 2,6-Difluorobenzyl azide | googleapis.comresearchgate.net |
| 2,6-Difluorobenzyl bromide | Sodium azide | t-Butanol | Room temperature, 22-24 hours | 2,6-Difluorobenzyl azide | googleapis.com |
| 2,6-Difluorobenzyl bromide | Sodium azide | Water | 70-75°C, 30 hours | 2,6-Difluorobenzyl azide | google.com |
| 2,6-Difluorobenzyl alcohol | HCl (gas), then Sodium azide | Water | 110°C, then 160°C (continuous flow) | 2,6-Difluorobenzyl azide | rsc.org |
Investigations into Other Nucleophilic Displacement Pathways
Beyond the azide substitution, this compound reacts with a variety of other nucleophiles. These reactions are fundamental in creating diverse molecular architectures. For example, it can react with amines, alkoxides, and thiols. smolecule.comgoogle.com The reaction with amines, such as 3-amino-1H-pyrazole, can be used to synthesize substituted pyrazole (B372694) derivatives. evitachem.com Another documented transformation is the Gabriel synthesis of 2,6-difluorobenzylamine, which involves the reaction with potassium phthalimide (B116566) followed by hydrolysis. acs.org
Transformations Involving the Benzylic Position
Studies on Conversion to 2,6-Difluorobenzaldehyde (B1295200) via Sommelet's Reaction
The conversion of this compound to 2,6-difluorobenzaldehyde can be achieved through the Sommelet reaction. chemicalbook.comchemdad.comsigmaaldrich.comresearchgate.net This reaction involves treating the benzyl (B1604629) chloride with hexamethylenetetramine (hexamine) followed by hydrolysis. wikipedia.org The process represents a formal oxidation of the benzylic carbon. Research has shown that this compound, obtained from the chlorination of 2,6-difluorotoluene (B1296929), can be successfully converted to the corresponding aldehyde in good yield via this method. researchgate.net
Table 2: Sommelet Reaction of this compound
| Reactant | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Hexamethylenetetramine, Water | 2,6-Difluorobenzaldehyde | 62% | researchgate.net |
Catalytic Applications in Complex Organic Synthesis
While this compound itself is primarily a reagent, its derivatives can be involved in catalytic processes. For instance, in a nickel-catalyzed cross-coupling reaction for the benzylation of terminal alkenes, this compound was found to be an incompetent substrate. nih.gov Its steric hindrance and electron-poor nature led to the exclusive formation of a homocoupled product, 1,2-bis(2,6-difluorophenyl)ethane, instead of the desired cross-coupled product. nih.gov This highlights how the specific substitution pattern of the compound can influence its reactivity in catalytic cycles.
Applications in Medicinal Chemistry and Pharmaceutical Research
Role as a Precursor for Active Pharmaceutical Ingredients
2,6-Difluorobenzyl chloride serves as a crucial intermediate in the creation of a variety of active pharmaceutical ingredients (APIs). chemicalbook.com The presence of the difluorobenzyl moiety is instrumental in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. rsc.org This is achieved through the unique electronic effects of fluorine, which can alter the pKa of nearby functional groups and create favorable interactions with biological targets. rsc.org
The synthesis of this compound itself is typically achieved through the chlorination of 2,6-difluorotoluene (B1296929). chemicalbook.com From this starting point, it can be converted into a variety of other reactive intermediates, such as 2,6-difluorobenzyl azide (B81097), which is a key component in "click chemistry" reactions for forming triazole-containing compounds. acs.orgnih.govgoogle.com This versatility makes this compound a foundational element in the synthetic pathways of numerous clinically significant drugs.
Synthesis of Rufinamide (B1680269) Precursors and Related Antiepileptic Drug Analogs
A prominent application of this compound is in the synthesis of Rufinamide, an antiepileptic drug used to treat Lennox-Gastaut syndrome. acs.orgresearchgate.net The synthesis of Rufinamide heavily relies on the initial conversion of this compound to 2,6-difluorobenzyl azide. nih.govgoogle.com This azide is then reacted with a suitable alkyne, such as propiolic acid or its derivatives, in a cycloaddition reaction to form the core triazole ring of Rufinamide. acs.orggoogle.com
Several synthetic strategies have been developed to optimize the production of Rufinamide and its precursors. These include both traditional batch processing and modern continuous flow methodologies. nih.govresearchgate.net Continuous flow synthesis, in particular, offers advantages in terms of safety, efficiency, and scalability, allowing for the rapid and controlled production of Rufinamide precursors. nih.govuc.pt Research has explored various catalysts, including copper-based systems, to improve the regioselectivity and yield of the crucial cycloaddition step. acs.orgresearchgate.net
The synthesis of Rufinamide precursors from this compound can be summarized in the following key steps:
Azidation: this compound is reacted with an azide salt, such as sodium azide, to form 2,6-difluorobenzyl azide. nih.govgoogle.com
Cycloaddition: The resulting azide undergoes a [3+2] cycloaddition reaction with an alkyne. Common alkynes used include methyl propiolate or propiolamide. acs.org
Final Conversion: The triazole intermediate is then converted to Rufinamide, for instance, through aminolysis if an ester precursor is used. acs.org
| Starting Material | Key Intermediate | Reaction Type | Final Product Precursor |
|---|---|---|---|
| This compound | 2,6-Difluorobenzyl azide | Azide Substitution | 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives |
Development of Fluorinated Benzimidazole (B57391) Derivatives for HIV-1 Reverse Transcriptase Inhibition
The 2,6-difluorobenzyl group is a key structural feature in a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeted against HIV-1. nih.gov These inhibitors are based on a benzimidazole scaffold, and the incorporation of the 2,6-difluorobenzyl moiety at the N1 position has been shown to be crucial for their antiviral activity. nih.govacs.org
The synthesis of these fluorinated benzimidazole derivatives often involves the alkylation of a substituted benzimidazole with 2,6-difluorobenzyl bromide or chloride. nih.gov The presence of the two fluorine atoms on the benzyl (B1604629) ring enhances the binding affinity of the inhibitor to the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme. acs.org This leads to potent inhibition of the enzyme's activity and, consequently, the replication of the virus. nih.gov
Research in this area has led to the development of compounds with significant potency against both wild-type and mutant strains of HIV-1. nih.govacs.org The general synthetic route involves the condensation of a substituted o-phenylenediamine (B120857) with 2,6-difluorobenzoyl chloride, followed by cyclization to form the benzimidazole ring and subsequent alkylation with a 2,6-difluorobenzyl halide. nih.gov
Strategies for Enhancing Bioactivity and Metabolic Stability through Selective Fluorination
The introduction of fluorine atoms into drug molecules, a strategy known as selective fluorination, is a widely used technique in medicinal chemistry to enhance bioactivity and metabolic stability. rsc.org The 2,6-difluorobenzyl group is a prime example of a fluorinated motif that can significantly improve the pharmacological profile of a drug candidate. smolecule.com
Fluorine's high electronegativity can influence the electronic properties of the entire molecule, leading to stronger interactions with the target protein. rsc.org Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. researchgate.net In the context of the benzimidazole-based HIV inhibitors, the difluorobenzyl group contributes to their enhanced metabolic stability. nih.gov Similarly, in other drug candidates, the incorporation of this group has been shown to improve pharmacokinetic properties. rsc.org
| Property | Effect of 2,6-Difluorobenzyl Group | Mechanism |
|---|---|---|
| Bioactivity | Enhanced | Improved binding affinity due to favorable electronic interactions. |
| Metabolic Stability | Increased | Blocking of metabolically vulnerable sites by the strong C-F bonds. |
| Bioavailability | Potentially Increased | Modulation of lipophilicity and membrane permeability. |
Structure-Activity Relationship (SAR) Studies in Pharmaceutical Design
Structure-activity relationship (SAR) studies are fundamental to the process of drug design and optimization. nih.gov In the development of pharmaceuticals containing the 2,6-difluorobenzyl moiety, SAR studies have been instrumental in understanding how modifications to the molecular structure affect biological activity. rsc.orgnih.gov
For the benzimidazole-based HIV-1 reverse transcriptase inhibitors, extensive SAR studies have been conducted. nih.govacs.org These studies have revealed that the 2,6-difluorobenzyl group at the N1 position is a critical determinant of potency. nih.gov Variations in the substitution pattern on the benzimidazole ring have also been explored, demonstrating that small changes can lead to significant differences in antiviral activity. For instance, substituents at the C4 position of the benzimidazole ring were found to dramatically enhance potency, while substitutions at other positions were often detrimental or had a neutral effect. nih.gov These insights, often guided by computational modeling and X-ray crystallography, allow medicinal chemists to rationally design more effective drug candidates. acs.orgacs.org
Applications in Agrochemical and Specialty Chemical Development
Intermediate in the Synthesis of Advanced Pesticides and Herbicides
2,6-Difluorobenzyl chloride, and its close derivative 2,6-difluorobenzoyl isocyanate, are pivotal precursors in the manufacture of sophisticated pesticides, particularly within the benzoylphenylurea (B10832687) (BPU) class of insecticides. acs.orgresearchgate.net These compounds function as insect growth regulators by inhibiting chitin synthesis, a process essential for the formation of the insect exoskeleton. researchgate.net The disruption of this process is fatal to insect larvae, making BPUs highly effective against a variety of chewing pests in crops like cotton and vegetables. herts.ac.ukidosi.org
A prominent example of a pesticide synthesized from a 2,6-difluorobenzoyl precursor is Chlorfluazuron. researchgate.netherts.ac.uk The synthesis of Chlorfluazuron involves the reaction of 2,6-difluorobenzoyl isocyanate with a substituted aniline derivative. researchgate.net This reaction specifically incorporates the 2,6-difluorobenzoyl moiety into the final molecular structure, which is critical for its insecticidal activity. acs.orgresearchgate.net
Beyond insecticides, the 2,6-difluorobenzyl group is also utilized in the development of novel herbicides. Research has demonstrated the potent herbicidal activity of compounds such as 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline. This selective herbicide has shown efficacy in controlling annual weeds in rice cultivation, highlighting the versatility of the 2,6-difluorobenzyl building block in creating diverse agrochemical solutions.
The table below details some of the advanced agrochemicals synthesized using this compound or its derivatives.
| Agrochemical Class | Compound Name | Precursor from this compound |
| Insecticide | Chlorfluazuron | 2,6-Difluorobenzoyl isocyanate |
| Herbicide | 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline | This compound |
Research on Impact on Efficacy and Environmental Stability in Agricultural Applications
The inclusion of the 2,6-difluoro substitution pattern on the benzoyl moiety of benzoylphenylurea insecticides has been a subject of significant research, revealing a direct correlation with enhanced efficacy. Structure-activity relationship (SAR) studies have consistently shown that this specific substitution pattern is optimal for high insecticidal activity. acs.orgresearchgate.net In fact, the larvicidal activity of 2,6-difluorobenzoylphenylureas has been reported to be approximately 20 times higher than that of their 2,6-dichlorobenzoyl counterparts. researchgate.net This heightened potency is attributed to the unique electronic properties conferred by the fluorine atoms, which can influence the molecule's binding affinity to its target site in the insect. acs.org Furthermore, the introduction of fluorinated substituents can also lead to improved solubility of the pesticide, which can be a beneficial property for formulation and application. acs.org
From an environmental perspective, the stability of the carbon-fluorine bond plays a role in the persistence of these agrochemicals. Chlorfluazuron, for instance, is characterized as being moderately persistent in soil and can also persist in water under certain conditions. herts.ac.uk The degradation of such compounds in the environment is a complex process influenced by factors such as microbial activity, hydrolysis, and photodegradation. ufl.edugcsaa.orgoregonstate.edu Research on the fate of Chlorfluazuron has indicated that it can exhibit a slower rate of degradation in insects compared to other similar insecticides, which may contribute to its enhanced toxicity to target pests. idosi.org This persistence necessitates careful management of its application to mitigate potential environmental accumulation. herts.ac.uk
Below is a summary of the researched impacts of the 2,6-difluoro substitution.
| Impact Area | Research Finding |
| Efficacy | The 2,6-difluoro substitution on the benzoyl moiety of benzoylphenylureas is considered the most effective for optimal insecticidal activity. researchgate.net |
| Larvicidal activities of 2,6-difluorobenzoylphenylureas are significantly higher than their non-fluorinated or differently halogenated analogs. researchgate.net | |
| Introduction of fluorinated substituents can improve the solubility of the resulting pesticide. acs.org | |
| Environmental Stability | Agrochemicals containing the 2,6-difluorobenzyl moiety, such as Chlorfluazuron, are moderately persistent in soil and water systems. herts.ac.uk |
| The strong carbon-fluorine bond contributes to the chemical stability of these compounds. | |
| Slower degradation rates in target insects can contribute to higher efficacy. idosi.org |
Contribution to Specialty Chemical Synthesis
The utility of this compound extends beyond the agrochemical industry into the realm of specialty chemicals, particularly in the synthesis of pharmaceuticals and advanced materials. The reactivity of the benzyl (B1604629) chloride group allows for its incorporation into a wide array of molecular scaffolds, while the difluoro-substituted phenyl ring can impart desirable properties such as increased metabolic stability and lipophilicity in bioactive molecules.
A notable application in the pharmaceutical sector is the use of this compound as a starting material for the synthesis of Rufinamide (B1680269). google.com Rufinamide is an antiepileptic drug used in the treatment of seizures associated with Lennox-Gastaut syndrome. The synthesis of this triazole derivative utilizes the 2,6-difluorobenzyl moiety as a key structural component. google.com
In the field of materials science, derivatives of this compound are being explored for the creation of high-performance polymers. For example, 2,6-difluoro-2'-sulfobenzophenone, which can be synthesized from 2,6-difluorophenyl-containing precursors, is used as a monomer in polycondensation reactions to produce sulfonated high-molecular-weight aromatic polymers. researchgate.net These polymers are of interest for applications such as proton-exchange membranes in fuel cells. researchgate.net The presence of the fluorine atoms in the polymer backbone can enhance thermal and chemical stability, properties that are crucial for materials used in demanding technological applications.
Advanced Research and Analytical Methodologies
Computational Chemistry and Mechanistic Insights
Computational chemistry provides powerful tools for understanding the behavior of 2,6-Difluorobenzyl chloride at a molecular level. These in silico methods allow researchers to model reaction dynamics and predict chemical properties, offering insights that can be difficult to obtain through experimental means alone.
Molecular modeling and simulation are instrumental in mapping out the potential reaction pathways for this compound. Techniques such as Density Functional Theory (DFT) can be employed to investigate the mechanisms of its synthesis and subsequent reactions. For instance, the chlorination of 2,6-difluorotoluene (B1296929) to yield this compound can be modeled to understand the transition states and intermediates involved in the radical substitution process. chemicalbook.com
In studying its reactivity, simulations can elucidate the pathways of nucleophilic substitution reactions, which are central to its utility as an intermediate. By calculating the energy profiles of different potential routes, researchers can identify the most favorable reaction mechanism, whether it be an SN1 or SN2 type reaction, and determine the structures of transition states. mdpi.com This understanding is critical for optimizing reaction conditions, such as solvent and temperature, to maximize the yield of desired products and minimize the formation of byproducts.
Quantum chemical calculations are a cornerstone for predicting the reactivity and selectivity of molecules like this compound. mdpi.com Methods such as DFT and ab initio calculations can determine various molecular properties and reactivity descriptors. mdpi.com These calculations provide a quantitative basis for understanding where and how a molecule is likely to react. chemrxiv.orgrsc.org
For this compound, these calculations can map the electrostatic potential surface to identify electrophilic and nucleophilic sites. The benzylic carbon attached to the chlorine atom is an expected electrophilic center, susceptible to attack by nucleophiles. Quantum calculations can quantify this reactivity. Furthermore, the influence of the two fluorine atoms on the aromatic ring's electron density and, consequently, on the reactivity of the benzylic position can be precisely modeled. researchgate.net This allows for the prediction of regioselectivity in reactions involving the aromatic ring and the relative rates of reaction compared to other substituted benzyl (B1604629) chlorides. mdpi.com
Table 1: Theoretical Reactivity Descriptors for this compound Note: The following values are illustrative examples of what quantum chemical calculations can provide and are not derived from a specific published study on this exact molecule.
| Descriptor | Predicted Value/Site | Significance |
|---|---|---|
| Mulliken Atomic Charge | Carbon (of CH₂Cl) | Positive charge, indicating an electrophilic site. |
| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack. |
| Frontier Orbital Density (LUMO) | Concentrated on σ* orbital of C-Cl bond | Predicts the trajectory of nucleophilic attack in SN2 reactions. |
| Electrostatic Potential | Positive potential near the CH₂Cl group | Attracts nucleophiles to this region of the molecule. |
Analytical Techniques for Purity Assessment and Structure Elucidation in Research
A suite of advanced analytical techniques is essential for verifying the identity, purity, and structure of this compound in a research setting.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and passed through a chromatographic column, which separates it from impurities based on differences in boiling point and affinity for the column's stationary phase. silcotek.com
For purity assessment, GC provides a quantitative measure of the target compound relative to any contaminants or residual starting materials. The retention time—the time it takes for the compound to pass through the column—is a characteristic identifier. Following separation by GC, the mass spectrometer fragments the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint, confirming the identity of the compound. uzh.chjddtonline.info
Table 2: Typical GC-MS Parameters for Analysis Note: These are general parameters and require optimization for specific instrumentation and samples.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC Column | Capillary column (e.g., DB-5ms) | Provides high-resolution separation of components. |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Initial temp 50°C, ramp to 280°C | Separates compounds based on their boiling points. |
| Carrier Gas | Helium | Inert gas to move the sample through the column. |
| MS Ionization Mode | Electron Impact (EI) at 70 eV | Standard method for generating reproducible mass spectra. |
| MS Detector | Quadrupole | Scans and detects ions based on their mass-to-charge ratio. |
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
FT-Raman Spectroscopy : Fourier Transform Raman (FT-Raman) spectroscopy is a vibrational spectroscopy technique that provides insight into the molecular structure. It is particularly useful for observing vibrations of non-polar bonds. For this compound, FT-Raman can be used to identify characteristic vibrations of the difluorinated benzene (B151609) ring and the chloromethyl group. nih.gov The spectra of related compounds like 2,6-difluorobenzonitrile (B137791) show characteristic bands for the C-F stretching and benzene ring modes, which would be expected at similar positions for this compound. researchgate.netresearchgate.net
Table 3: Predicted FT-Raman Vibrational Frequencies Note: These are predicted frequencies based on characteristic values for functional groups and data from structurally similar molecules.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3100 |
| **Aliphatic C-H Stretch (CH₂) ** | 2950 - 2980 |
| C=C Aromatic Ring Stretch | 1580 - 1620 |
| C-F Stretch | 1200 - 1300 |
| C-Cl Stretch | 650 - 750 |
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for organic structure elucidation.
¹H NMR : The proton NMR spectrum of this compound is expected to show two main signals: a singlet for the two equivalent protons of the benzylic methylene (B1212753) (CH₂) group and a multiplet pattern for the three protons on the aromatic ring. The chemical shift of the CH₂ protons would be downfield due to the electron-withdrawing effect of the adjacent chlorine atom and the aromatic ring. rsc.org
¹³C NMR : The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The benzylic carbon would appear at a characteristic chemical shift, and the aromatic carbons would show signals whose shifts are influenced by the fluorine and chloromethyl substituents. The C-F coupling would further split the signals of the fluorine-bearing carbons. rsc.org
Mass Spectrometry (MS) : As a standalone technique or coupled with GC, MS provides information on the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak (M⁺). A characteristic feature would be the isotopic pattern of the molecular ion (M and M+2 peaks) in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. nih.gov Common fragmentation pathways would include the loss of a chlorine radical (·Cl) to form the stable 2,6-difluorobenzyl cation and the loss of the entire chloromethyl radical (·CH₂Cl).
Environmental Impact and Safety Research in Chemical Synthesis
Environmental Fate and Transport Studies of Production Processes
Detailed environmental fate and transport studies specifically for 2,6-Difluorobenzyl chloride are not extensively available in published literature. However, safety data sheets and regulatory information provide guidance on its environmental profile. The substance is not classified as a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) compound. fishersci.ie
Environmental precautions focus on preventing its release into the ecosystem. Standard directives advise against letting the product enter drains and emphasize that any discharge into the environment must be avoided. gfl.co.infishersci.com In the event of a spill, containment procedures are designed to prevent further leakage or spillage if it is safe to do so. gfl.co.in While specific data on its mobility in soil or potential for bioaccumulation is limited, the general guidance is to handle it as a chemical that should not be introduced into the environment. fishersci.iefishersci.com
The transport of this compound is regulated as a hazardous material. It is classified under UN number 3261 as a corrosive solid, acidic, organic, n.o.s., falling into transport hazard class 8 with a packing group of II, indicating a substance with medium danger. fishersci.ie
Research on Metabolite Detection in Biological Samples from Occupational Exposure
While direct metabolic studies on this compound are limited, research into structurally related compounds provides a strong basis for biomonitoring occupational exposure. Studies have identified 2,6-difluorobenzoic acid (2,6-DFBA) as a key urinary metabolite for various 2,6-difluorosubstituted benzoylphenylurea (B10832687) compounds. uzh.ch It is assumed that other substances with the 2,6-difluoro-substituted benzyl (B1604629) moiety, like this compound, would also be partially metabolized to 2,6-DFBA and excreted in the urine. uzh.ch This makes 2,6-DFBA a valuable biomarker for assessing exposure to this family of chemicals. uzh.ch
Research has established a robust analytical method for detecting 2,6-DFBA in urine samples using gas chromatography with mass-spectrometric detection (GC-MS). uzh.ch The process involves several key steps:
Sample Preparation : Urine samples are mixed with an internal standard (ISTD), such as 5-bromo-2-fluorobenzoic acid, and then acidified. uzh.ch
Purification : The acidified sample undergoes solid-phase extraction (SPE) to purify and concentrate the analyte. uzh.ch
Derivatization : The extracted sample is derivatized with N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) to make it suitable for GC-MS analysis. uzh.ch
Quantification : The analyte concentration is then quantified by GC-MS, with calibration performed using standard solutions prepared in pooled urine. uzh.ch
This methodology has been successfully applied to monitor workers handling and spraying related compounds, confirming that 2,6-DFBA is an appropriate parameter for detecting occupational exposure. uzh.ch
| Step | Description | Reagent/Technique | Reference |
|---|---|---|---|
| 1. Internal Standard Addition | An internal standard is added to the urine sample for accurate quantification. | 5-bromo-2-fluorobenzoic acid | uzh.ch |
| 2. Purification | Solid-phase extraction is used to clean up the sample. | Solid-Phase Extraction (SPE) | uzh.ch |
| 3. Derivatization | The analyte is chemically modified to improve its volatility and thermal stability for gas chromatography. | N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) | uzh.ch |
| 4. Detection & Quantification | The derivatized analyte is separated, identified, and quantified. | Gas Chromatography-Mass Spectrometry (GC-MS) | uzh.ch |
Research into Waste Minimization and Byproduct Management in Synthesis
The primary synthesis route for this compound involves the reaction of 2,6-difluorotoluene (B1296929) with gaseous chlorine. sigmaaldrich.comchemicalbook.com Research in the broader field of chemical synthesis continuously seeks to improve efficiency and reduce environmental impact, aligning with the principles of green chemistry.
For closely related compounds, such as 2,6-difluorobenzoyl isocyanate (a derivative of 2,6-difluorobenzamide), research has focused on developing novel production methods that are continuous, efficient, and result in less pollution. google.com One such patented method aims to replace expensive and high-consumption raw materials like oxalyl chloride, thereby reducing both cost and the volume of chemical waste generated. google.com This approach involves reacting anhydrous 2,6-difluorobenzamide (B103285) with triphosgene (B27547) in a tubular reactor, followed by purification through a film evaporator. google.com Such innovations highlight a commitment to minimizing the environmental footprint of producing complex fluorinated compounds.
Regarding waste from the use of this compound, standard disposal protocols are well-defined. Chemical waste generators must classify discarded chemicals according to local, regional, and national hazardous waste regulations. fishersci.com For this compound, which is a combustible material, a recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. gfl.co.in Surplus and non-recyclable solutions should be offered to a licensed disposal company, and contaminated packaging must be disposed of in the same manner as the unused product. gfl.co.in
Studies on Safe Handling and Storage Protocols for Laboratory and Industrial Environments
Safe handling and storage of this compound are critical due to its hazardous properties; it is classified as a corrosive substance that can cause severe skin burns and eye damage and is harmful if swallowed or inhaled. fishersci.comthermofisher.com
Handling Protocols: In laboratory and industrial settings, strict engineering controls and personal protective equipment (PPE) are required. thermofisher.com
Engineering Controls : Operations should be conducted in well-ventilated areas, with appropriate exhaust ventilation to minimize exposure. gfl.co.infishersci.com Wherever possible, handling should occur in a closed system. fishersci.ie Eyewash stations and safety showers must be readily accessible and close to the workstation. thermofisher.com
Personal Protective Equipment (PPE) : A comprehensive set of PPE is mandatory when handling this compound. sigmaaldrich.comthermofisher.com This includes chemical-resistant gloves, safety goggles, and a face shield. sigmaaldrich.com Respiratory protection, such as a P3 (EN 143) respirator cartridge, is also necessary. sigmaaldrich.com
Hygiene Practices : Users should wash hands and any exposed skin thoroughly after handling. fishersci.com Eating, drinking, or smoking in the work area is prohibited. fishersci.ie Contaminated clothing must be removed immediately and washed before reuse. thermofisher.com
| Body Part | Protection | Standard/Type | Reference |
|---|---|---|---|
| Eyes/Face | Safety goggles and face shield | OSHA 29 CFR 1910.133 or European Standard EN166 | fishersci.com |
| Hands | Protective gloves (e.g., nitrile rubber) | Inspect gloves before use for permeability and breakthrough time. | thermofisher.com |
| Skin/Body | Protective clothing | Wear appropriate protective clothing to prevent skin exposure. | coleparmer.com |
| Respiratory | Approved respirator | Type P3 (EN 143) respirator cartridges | sigmaaldrich.com |
Storage Protocols: Proper storage is essential to maintain the chemical's stability and prevent hazardous reactions.
Conditions : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. fishersci.comchemicalbook.com Some sources specify storage under an inert atmosphere at room temperature. chemicalbook.comchemicalbook.com
Incompatible Materials : It must be stored away from incompatible substances, particularly strong oxidizing agents and strong bases. fishersci.comchemicalbook.com It should also be protected from moisture. coleparmer.com
Accidental Release : In case of a spill, the material should be absorbed with an inert substance like dry sand or earth and placed into a chemical waste container for disposal. chemicalbook.com
Upon thermal decomposition, this compound can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and gaseous hydrogen fluoride. fishersci.iechemicalbook.com
Q & A
Q. What are the common synthetic routes for 2,6-difluorobenzyl chloride, and what reaction conditions are critical for optimal yield?
The synthesis of this compound often involves halogenation of 2,6-difluorotoluene derivatives. For example, a method described in Acta Crystallographica Section E involves refluxing this compound with 2,6-diaminopyridine in tetrahydrofuran (THF) to form derivatives . Key considerations include:
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, studies report:
- Dihedral angles : The benzene ring and substituents (e.g., Cl, F) form angles of ~33.7°–81.95°, influencing molecular packing .
- Hydrogen bonding : Inversion dimers linked by O–H⋯O and C–H⋯F interactions stabilize the crystal lattice .
- Software tools : SHELX programs are widely used for structure refinement and validation .
Advanced Research Questions
Q. How does this compound decompose under high-temperature conditions, and how can this be mitigated?
At temperatures >140°C, decomposition occurs via thermal degradation of the benzyl chloride moiety. Strategies include:
- Short residence times : Limiting reaction times to <10 minutes minimizes decomposition .
- Pressure modulation : Using microcapillary reactors accelerates reactions, reducing exposure to high temperatures .
- Additives : Stabilizers like radical scavengers (e.g., BHT) can suppress degradation pathways.
Q. What role do fluorine substituents play in the solid-state packing and reactivity of this compound?
- Steric and electronic effects : The 2,6-difluoro substitution reduces steric hindrance while increasing electrophilicity at the benzyl position, favoring nucleophilic substitutions.
- Crystal packing : Fluorine atoms participate in C–H⋯F hydrogen bonds, forming sheets parallel to specific crystallographic planes (e.g., bc plane in C16H11F4N3S) .
- Thermal stability : Fluorine’s electronegativity enhances bond strength, delaying thermal decomposition compared to non-fluorinated analogs .
Q. How can computational methods complement experimental data in studying this compound derivatives?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for derivatives like 2-amino-6-(2,6-difluorobenzamido)pyridinium chloride .
- Molecular docking : Used to study interactions with biological targets (e.g., phosphodiesterases), aiding in drug design .
- Crystallographic software : SHELXL refines disorder models and validates hydrogen bonding networks .
Methodological Challenges and Solutions
Q. Why do discrepancies arise in reported melting points and spectral data for this compound, and how can they be resolved?
- Impurity effects : Trace solvents or byproducts (e.g., unreacted starting materials) alter melting points. High-performance liquid chromatography (HPLC) or NMR purity checks are essential .
- Instrument calibration : Regular calibration of DSC (Differential Scanning Calorimetry) ensures accurate thermal data .
- Standardized protocols : Adopting IUPAC guidelines for spectral acquisition (e.g., NMR solvent, temperature) improves reproducibility .
Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
